molecular formula C6H3Cl2N3 B022571 5,7-Dichloroimidazo[1,2-a]pyrimidine CAS No. 57473-32-2

5,7-Dichloroimidazo[1,2-a]pyrimidine

Cat. No.: B022571
CAS No.: 57473-32-2
M. Wt: 188.01 g/mol
InChI Key: WMHORUUVAKBDSV-UHFFFAOYSA-N
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Description

5,7-Dichloroimidazo[1,2-a]pyrimidine: is a heterocyclic compound with the molecular formula C6H3Cl2N3 and a molecular weight of 188.02 g/mol . This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions of the imidazo[1,2-a]pyrimidine ring system. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,7-Dichloroimidazo[1,2-a]pyrimidine involves the reaction of imidazo[1,2-a]pyrimidine-5,7-diol with phosphorus oxychloride (POCl3) . The reaction is typically carried out at 90°C for 4 hours . After the reaction, the mixture is cooled to room temperature, and the residue is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3) . The product is then extracted with ethyl acetate (EtOAc) and purified .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5,7-Dichloroimidazo[1,2-a]pyrimidine can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include and under basic conditions.

    Oxidation: Reagents such as or can be used.

    Reduction: Reagents like or are typically employed.

Major Products:

Scientific Research Applications

5,7-Dichloroimidazo[1,2-a]pyrimidine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential as an anticancer agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5,7-Dichloroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrazine
  • Pyrazolo[1,5-a]pyrimidine

Comparison: 5,7-Dichloroimidazo[1,2-a]pyrimidine is unique due to the presence of chlorine atoms at the 5th and 7th positions, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

5,7-dichloroimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-3-5(8)11-2-1-9-6(11)10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHORUUVAKBDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=NC2=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630833
Record name 5,7-Dichloroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57473-32-2
Record name 5,7-Dichloroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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